1-Fluoro-4-(trifluoromethyl)naphthalene

Medicinal Chemistry Drug Design ADME Properties

1-Fluoro-4-(trifluoromethyl)naphthalene combines electron-withdrawing F and CF3 groups on a naphthalene core, creating a unique electronic profile with high LogP (~4.0). Ideal for enhancing CNS drug permeability and metabolic stability. ≥95% purity; a reliable building block for SAR optimization, advanced materials, and late-stage fluorination.

Molecular Formula C11H6F4
Molecular Weight 214.16 g/mol
CAS No. 59080-13-6
Cat. No. B1314065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(trifluoromethyl)naphthalene
CAS59080-13-6
Molecular FormulaC11H6F4
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C(F)(F)F
InChIInChI=1S/C11H6F4/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H
InChIKeyBCGWWFQBBDMGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-(trifluoromethyl)naphthalene (CAS 59080-13-6): Key Properties and Scientific Role


1-Fluoro-4-(trifluoromethyl)naphthalene (CAS 59080-13-6) is a fluorinated naphthalene derivative with the molecular formula C11H6F4 and a molecular weight of 214.16 g/mol . This compound is characterized by the strategic placement of a fluorine atom and a trifluoromethyl (-CF3) group on the naphthalene core. The presence of these strong electron-withdrawing substituents imparts significant thermal stability and alters the compound's electronic properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials .

Why 1-Fluoro-4-(trifluoromethyl)naphthalene Cannot Be Substituted with Generic Analogs


In-class fluoronaphthalene compounds cannot be interchanged due to the profound and often non-linear impact of the trifluoromethyl group on a molecule's physicochemical and electronic profile. The combination of a fluorine atom with a -CF3 group on the naphthalene ring creates a unique electronic environment characterized by both strong polar and π-electron effects, which is not replicated by other substituents like methyl or chloro groups [1]. This distinct electronic signature directly influences critical parameters such as lipophilicity (LogP), metabolic stability, and reactivity, which are essential determinants of performance in medicinal chemistry and materials science applications. Consequently, substituting this specific compound with a generic analog, even one with a single fluorine or methyl group, introduces significant and uncharacterized risk into the research or development process.

Quantitative Differentiation: 1-Fluoro-4-(trifluoromethyl)naphthalene vs. Key Analogs


Lipophilicity (LogP) Comparison: Trifluoromethyl vs. Methyl Substitution

The introduction of a trifluoromethyl group significantly enhances lipophilicity compared to a methyl group. This differential is critical for optimizing drug-like properties such as membrane permeability and metabolic stability. Calculated LogP values demonstrate a clear increase in lipophilicity for the target compound relative to its 4-methyl analog [1] .

Medicinal Chemistry Drug Design ADME Properties

Electronic Modulation: The Dual Electron-Withdrawing Effect of Fluorine and Trifluoromethyl

The electronic effect of a trifluoromethyl substituent is a result of both a significant polar (inductive) and π-electron (resonance) effect, which is distinct from the effect of a single fluorine or other halogen atoms [1]. This dual effect creates a unique electronic 'pull' on the naphthalene ring, influencing its reactivity and spectroscopic properties in ways not achievable with mono-substituted analogs like 1-fluoro-4-chloronaphthalene.

Physical Organic Chemistry 19F NMR Probes Substituent Effects

Synthesis and Procurement: Available Commercial Purity Levels

The compound is commercially available from multiple vendors with specified minimum purity levels, which are critical for ensuring reproducibility in research and development. The typical purity specification is 95%, with some suppliers offering higher purities of 97-98% .

Chemical Synthesis Procurement Quality Control

Validated Application Scenarios for 1-Fluoro-4-(trifluoromethyl)naphthalene in R&D


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Lipophilicity and Metabolic Stability

This compound is ideally suited as a lipophilic building block in the structure-activity relationship (SAR) optimization of drug candidates. Its LogP value of approximately 4.0 indicates a significant increase in lipophilicity compared to methyl analogs (LogP ~3.3), a property that can be leveraged to improve cell membrane permeability and target binding, particularly for central nervous system (CNS) or other intracellular targets [1]. The presence of the metabolically stable C-F and C-CF3 bonds can also enhance the drug's half-life.

Materials Science: Design of Advanced Polymers and Organic Electronics

The compound serves as a valuable monomer or intermediate in the synthesis of advanced polymers and organic electronic materials . Its strong electron-withdrawing characteristics and high thermal stability, as noted in the GHS classification, make it a candidate for creating materials with specific electronic or optical properties [1] .

Chemical Synthesis: A Versatile Intermediate for Introducing Fluorinated Naphthalene Motifs

As a high-purity (≥95%) building block, it is a practical starting material for the late-stage introduction of a fluorinated naphthalene moiety into more complex molecular architectures. Its use can streamline the synthesis of target molecules in both academic and industrial research settings, reducing the synthetic burden of installing multiple fluorine-containing groups in separate steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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